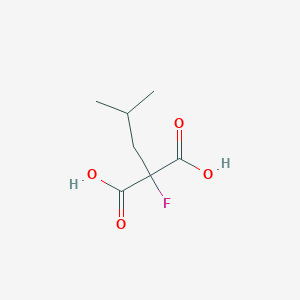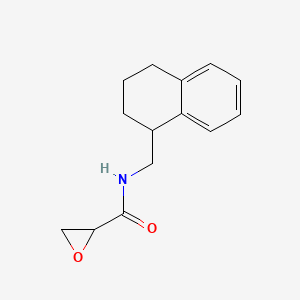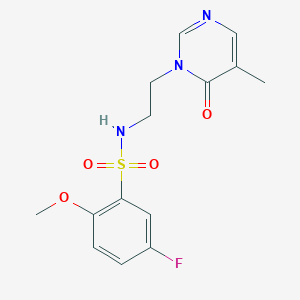
2-Fluoro-2-(2-methylpropyl)propanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Fluoro-2-(2-methylpropyl)propanedioic acid, also known as FMPP, is a synthetic compound that has gained attention in scientific research due to its unique properties. FMPP is a chiral molecule, which means it has two non-superimposable mirror images. This property makes it useful in various research applications, including drug discovery and development.
Scientific Research Applications
Biocatalytic Synthesis and Applications
The biocatalytic synthesis of fluorinated compounds has garnered interest due to the unique properties that fluorine imparts to organic molecules. A study by Liu et al. (2022) highlights the development of a biosynthetic strategy for 2-fluoro-3-hydroxypropionic acid (2-F-3-HP), a compound related to the fluorinated propanedioic acid . This approach utilizes Escherichia coli coexpressing specific enzymes for the synthesis, showcasing the potential of biocatalysis in producing fluorinated chemicals from renewable resources. The produced 2-F-3-HP serves as a precursor for synthesizing other fluorides, including poly (2-fluoro-3-hydroxypropionic acid) (FP3HP), underscoring the environmental and safety advantages of biocatalytic methods over traditional chemical synthesis (Liu et al., 2022).
Materials Science and Polymer Research
In materials science, fluorinated compounds are valued for their unique properties, such as thermal stability, chemical resistance, and hydrophobicity. Mandal et al. (2014) explored the synthesis of polyesters containing periodically placed fluorinated segments. These materials exhibited unique self-segregating behavior leading to distinct domains of hydrophobic and hydrophilic segments, facilitating applications in nanostructured polymeric materials for advanced technological applications. The study demonstrates the utility of fluorinated compounds in designing polymers with precise control over domain size and morphology (Mandal et al., 2014).
Organic Synthesis and Chemical Transformations
In the realm of organic synthesis, fluorinated compounds are pivotal for developing novel synthetic routes and materials. The study by Su et al. (2017) on the synthesis of novel biodegradable polyurethanes incorporating fluorinated aliphatic side chains exemplifies this application. These polyurethanes, synthesized using fluoro chain extenders, displayed enhanced properties such as increased chemical resistance and distinct thermal behavior, highlighting the role of fluorinated compounds in creating advanced materials with desirable characteristics (Su et al., 2017).
properties
IUPAC Name |
2-fluoro-2-(2-methylpropyl)propanedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11FO4/c1-4(2)3-7(8,5(9)10)6(11)12/h4H,3H2,1-2H3,(H,9,10)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUDHNJYDNHQEEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)(C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Thieno[3,2-c]pyridine-7-carboxylic acid, 4,5-dihydro-4-oxo-](/img/structure/B2606360.png)


![N-(6-methylbenzo[d]thiazol-2-yl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2606364.png)

![diethyl 3-methyl-5-({[(4-methyl-5-{[(phenylacetyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)thiophene-2,4-dicarboxylate](/img/structure/B2606366.png)



![ethyl 1,4-bis(4-chlorophenyl)-6-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2606373.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(ethylsulfonyl)benzamide](/img/structure/B2606374.png)
![3-[Cyclohexyl(methyl)amino]-1,2-dihydroquinoxalin-2-one](/img/structure/B2606375.png)
